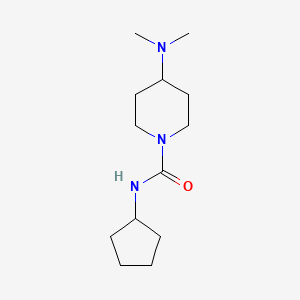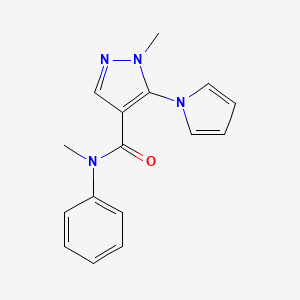
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide, also known as BZML, is a compound that has gained significant attention in the scientific community due to its potential in various research applications.
Wirkmechanismus
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide exerts its biological effects through the inhibition of tubulin polymerization, which is essential for cell division and growth. This compound binds to the colchicine-binding site of tubulin, leading to the disruption of microtubule formation and cell cycle arrest. This mechanism of action makes this compound a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. This compound has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species levels and increasing antioxidant enzyme activity. This compound has also been shown to inhibit bacterial growth by disrupting cell wall synthesis and membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which can affect its efficacy in certain assays. This compound also requires further optimization and testing in vivo to determine its potential as a therapeutic agent.
Zukünftige Richtungen
For N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide research include optimization of synthesis methods, evaluation of its efficacy in animal models, and development of analogs with improved solubility and potency. This compound has the potential to be a valuable tool in cancer therapy, neuroprotection, and antimicrobial activity research.
Synthesemethoden
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with N-(tert-butoxycarbonyl)-3-aminobenzamide followed by deprotection and coupling reactions. The final product is obtained through purification and characterization methods such as column chromatography and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has shown potential in various research applications such as cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that this compound exhibits cytotoxicity against different cancer cell lines such as breast cancer, prostate cancer, and lung cancer. This compound has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to possess antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-16(22)19-11-5-3-4-10(8-11)15(21)18-9-14-20-12-6-1-2-7-13(12)23-14/h1-8H,9H2,(H,18,21)(H3,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLHBXWRGHILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)C3=CC(=CC=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)

![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)

